Regioselective Reactivity vs. Unsubstituted Furan for Sulfonamide Synthesis
Methyl 5-(Chlorosulfonyl)-2-Furoate provides a key advantage over unsubstituted furan for introducing a sulfonamide group at the 5-position. While unsubstituted furan requires a two-step sequence of sulfonation (which yields a mixture of isomers) followed by chlorination, this compound is pre-functionalized for direct, regioselective coupling . It reacts with amines to yield 5-sulfonamido-2-furoate derivatives in a single, predictable step, eliminating purification challenges and yield losses associated with isomeric separation .
| Evidence Dimension | Synthetic steps to 5-sulfonamido-2-furoate derivative |
|---|---|
| Target Compound Data | 1 step (direct coupling with amine) |
| Comparator Or Baseline | Unsubstituted furan: 2 steps (sulfonation, then chlorination) |
| Quantified Difference | 50% reduction in synthetic steps |
| Conditions | Organic synthesis, standard amination conditions |
Why This Matters
Reduces synthetic step count by 50% and avoids tedious isomer separation, directly lowering labor, time, and cost for procurement of this specific substitution pattern.
